2-((tetrahydro-2H-pyran-2-yl)oxy)acetaldehyde

Description

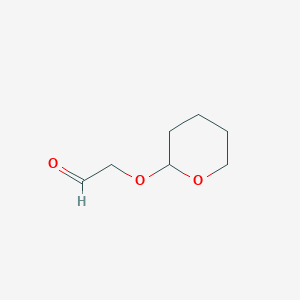

Structure

3D Structure

Properties

IUPAC Name |

2-(oxan-2-yloxy)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-4-6-10-7-3-1-2-5-9-7/h4,7H,1-3,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PILOIBFMHGPQOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301251952 | |

| Record name | 2-[(Tetrahydro-2H-pyran-2-yl)oxy]acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

699-13-8 | |

| Record name | 2-[(Tetrahydro-2H-pyran-2-yl)oxy]acetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=699-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Tetrahydro-2H-pyran-2-yl)oxy]acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 2 Tetrahydro 2h Pyran 2 Yl Oxy Acetaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde functional group in 2-((tetrahydro-2H-pyran-2-yl)oxy)acetaldehyde is the primary site of reactivity. It is characterized by an electrophilic carbonyl carbon, which is susceptible to attack by various nucleophiles, and adjacent α-hydrogens that can be deprotonated to form a nucleophilic enolate.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol.

The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of an enolate ion with a carbonyl compound. This compound can act as both an electrophile (acceptor) and, after deprotonation of the α-carbon, as a nucleophile (donor).

In a self-aldol addition, two molecules of this compound would react in the presence of a base to form a β-hydroxy aldehyde. The reaction can also be a "crossed" or "mixed" aldol reaction, where the enolate of this compound reacts with a different aldehyde or ketone, or vice versa. The stereochemical outcome of these reactions, particularly the diastereoselectivity, can often be controlled by the choice of reaction conditions, such as the base, solvent, and temperature.

Illustrative Data for Diastereoselective Aldol Reactions The following table presents hypothetical data to illustrate the potential outcomes of diastereoselective aldol reactions involving a derivative of the title compound.

| Entry | Aldehyde Electrophile | Enolate Source | Base | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | Benzaldehyde | This compound | LDA | -78 | 85:15 | 78 |

| 2 | Isobutyraldehyde | This compound | LHMDS | -78 | 70:30 | 82 |

| 3 | Acetone | This compound | NaHMDS | -78 | Not Applicable | 65 |

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for the synthesis of alkenes from aldehydes.

In the Wittig reaction , a phosphorus ylide (Wittig reagent) reacts with this compound to form an oxaphosphetane intermediate, which then collapses to yield an alkene and triphenylphosphine (B44618) oxide. The stereoselectivity of the Wittig reaction is dependent on the nature of the ylide. Unstabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.

The Horner-Wadsworth-Emmons (HWE) reaction employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding Wittig reagent. A significant advantage of the HWE reaction is that it predominantly yields the thermodynamically more stable (E)-alkene. Furthermore, the byproduct, a water-soluble phosphate (B84403) ester, is easily removed during workup.

Illustrative Data for Olefination Reactions The following table presents hypothetical data to illustrate the potential outcomes of Wittig and HWE reactions with the title compound.

| Entry | Reagent | Base | Solvent | Product Stereochemistry (E:Z) | Yield (%) |

| 1 | Ph3P=CHCO2Et (Wittig) | None | THF | >95:5 | 88 |

| 2 | Ph3P=CHPh (Wittig) | n-BuLi | THF | 10:90 | 75 |

| 3 | (EtO)2P(O)CH2CO2Et (HWE) | NaH | THF | >98:2 | 92 |

| 4 | (EtO)2P(O)CH2Ph (HWE) | NaH | DME | >95:5 | 85 |

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that readily add to the carbonyl group of this compound. This reaction provides a straightforward route to secondary alcohols. The reaction proceeds via the nucleophilic attack of the carbanionic part of the organometallic reagent on the carbonyl carbon, forming a magnesium or lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to afford the final alcohol product. A wide variety of alkyl, vinyl, alkynyl, and aryl groups can be introduced using this methodology.

Illustrative Data for Organometallic Additions The following table presents hypothetical data to illustrate the synthesis of secondary alcohols from the title compound.

| Entry | Organometallic Reagent | Solvent | Product | Yield (%) |

| 1 | Methylmagnesium bromide | Diethyl ether | 1-((tetrahydro-2H-pyran-2-yl)oxy)propan-2-ol | 90 |

| 2 | Phenyllithium | THF | 1-phenyl-2-((tetrahydro-2H-pyran-2-yl)oxy)ethanol | 85 |

| 3 | Vinylmagnesium bromide | THF | 1-((tetrahydro-2H-pyran-2-yl)oxy)but-3-en-2-ol | 88 |

| 4 | Ethynylmagnesium bromide | THF | 1-((tetrahydro-2H-pyran-2-yl)oxy)but-3-yn-2-ol | 82 |

Condensation and Cycloaddition Reactions

Beyond simple nucleophilic additions, the aldehyde functionality can participate in more complex transformations like condensation and cycloaddition reactions.

Condensation reactions , such as the Knoevenagel condensation, involve the reaction of this compound with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives, cyanoacetates) in the presence of a weak base. This reaction typically results in the formation of a new carbon-carbon double bond after an initial addition and subsequent dehydration.

In cycloaddition reactions , the aldehyde can act as a dienophile in a Diels-Alder reaction, particularly when activated by a Lewis acid. It can react with a conjugated diene to form a six-membered heterocyclic ring. While less common for simple aldehydes, this reactivity can be induced under specific conditions.

Controlled Oxidation and Reduction Pathways

The aldehyde group of this compound can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation to the corresponding 2-((tetrahydro-2H-pyran-2-yl)oxy)acetic acid can be achieved using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), and Pinnick oxidation conditions (sodium chlorite (B76162) with a scavenger). The choice of oxidant is crucial to avoid cleavage of the acid-labile THP protecting group.

Reduction of the aldehyde to 2-((tetrahydro-2H-pyran-2-yl)oxy)ethanol is typically accomplished with hydride reducing agents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent that is well-suited for this purpose, as it will not affect the THP ether. Stronger reducing agents like lithium aluminum hydride (LiAlH4) would also be effective.

Illustrative Data for Oxidation and Reduction The following table presents hypothetical data for the selective oxidation and reduction of the title compound.

| Entry | Reaction | Reagent | Solvent | Product | Yield (%) |

| 1 | Oxidation | NaClO2, NaH2PO4, 2-methyl-2-butene | t-BuOH/H2O | 2-((tetrahydro-2H-pyran-2-yl)oxy)acetic acid | 95 |

| 2 | Oxidation | Ag2O | Toluene (B28343)/H2O | 2-((tetrahydro-2H-pyran-2-yl)oxy)acetic acid | 88 |

| 3 | Reduction | NaBH4 | Methanol | 2-((tetrahydro-2H-pyran-2-yl)oxy)ethanol | 98 |

| 4 | Reduction | LiAlH4 | Diethyl ether | 2-((tetrahydro-2H-pyran-2-yl)oxy)ethanol | 96 |

Manipulation of the Tetrahydropyranyl Ether Protecting Group

The THP ether linkage in this compound is an acetal (B89532), which is susceptible to cleavage under acidic conditions. total-synthesis.comyoutube.com This reactivity is central to its role as a protecting group, allowing for its removal to unmask the primary alcohol.

The cleavage of the THP ether in this compound is typically achieved through acid-catalyzed hydrolysis or alcoholysis. organic-chemistry.orgthieme-connect.de The mechanism involves protonation of the ether oxygen of the THP ring, followed by the formation of a resonance-stabilized carbocation. total-synthesis.comyoutube.com This intermediate is then attacked by a nucleophile, such as water or an alcohol, to yield the deprotected diol (glycolaldehyde) and 5-hydroxypentanal (B1214607), which exists in equilibrium with its cyclic hemiacetal form. stackexchange.com

A variety of acidic catalysts have been employed for the deprotection of THP ethers in general, and these are applicable to this compound. The choice of catalyst and reaction conditions can be tailored to the sensitivity of other functional groups within a molecule. While specific kinetic studies on this compound are not extensively documented in publicly available literature, the general effectiveness of various acidic systems is well-established for THP ethers.

| Catalyst/Reagent | Solvent | Conditions | Notes |

|---|---|---|---|

| Acetic Acid (AcOH) | THF/H₂O | Room Temperature to 45 °C | Mild conditions, useful for substrates with other acid-sensitive groups. total-synthesis.com |

| Pyridinium (B92312) p-toluenesulfonate (PPTS) | Ethanol (EtOH) or Methanol (MeOH) | Room Temperature to 55 °C | Mildly acidic, often used for sensitive substrates. total-synthesis.com |

| p-Toluenesulfonic Acid (TsOH) | Methanol (MeOH) or Ethanol (EtOH) | Room Temperature | Common and effective catalyst. youtube.com |

| Bismuth Triflate (Bi(OTf)₃) | Solvent-free or Acetonitrile (B52724) | Room Temperature | Efficient Lewis acid catalyst. organic-chemistry.orgscispace.com |

| Zeolite H-beta | Dichloromethane (B109758) (CH₂Cl₂) | Room Temperature | Heterogeneous catalyst, allowing for easy removal. organic-chemistry.org |

In the context of multi-step organic synthesis, the selective cleavage of a THP ether in the presence of other sensitive functional groups, such as the aldehyde in this compound, is of paramount importance. While strongly acidic conditions can lead to side reactions involving the aldehyde, milder and more selective methods have been developed.

One notable method involves the use of lithium chloride (LiCl) in a mixture of dimethyl sulfoxide (B87167) (DMSO) and water at elevated temperatures. organic-chemistry.orgacs.org This protocol has been shown to be highly effective for the deprotection of THP ethers while leaving aldehyde functionalities intact. organic-chemistry.org The reaction is believed to proceed without the need for strong acids, making it a valuable tool for complex molecule synthesis. acs.org

| Reagent | Solvent | Temperature | Selectivity | Yield |

|---|---|---|---|---|

| LiCl/H₂O | DMSO | 90 °C | High selectivity for THP ether over aldehydes, benzyl (B1604629) ethers, and methyl ethers. organic-chemistry.orgacs.org | Excellent acs.org |

Other methods that offer selectivity include the use of β-cyclodextrin in water, which catalyzes the hydrolysis of THP ethers under neutral conditions, and certain palladium catalysts that can cleave THP ethers under specific hydrogenation conditions. psu.eduresearchgate.net

Trans-protection, or transacetalization, is a strategy where a protecting group is transferred from one functional group to another in a single operation. For this compound, it is conceivable that the THP group could be transferred to another alcohol or diol under acidic conditions. This process is an equilibrium reaction, and the outcome can be controlled by the relative reactivity of the alcohols and the reaction conditions. thieme-connect.de

Rearrangement and Pericyclic Reactions

Currently, there is a lack of specific research in the public domain detailing rearrangement or pericyclic reactions involving this compound.

Based on its structure, the potential for rearrangement reactions exists. For example, α-hydroxy aldehydes can undergo α-ketol rearrangements under acidic or basic conditions to form the isomeric α-hydroxy ketone. wikipedia.org In the case of this compound, after deprotection to glycolaldehyde (B1209225), such a rearrangement could theoretically occur, although for glycolaldehyde itself, the aldehyde form is generally more stable.

Pericyclic reactions, such as cycloadditions and electrocyclic reactions, typically require the presence of conjugated π-systems. msu.edu As this compound is a saturated molecule, it is not expected to directly participate in pericyclic reactions. However, if the aldehyde were to be converted into a conjugated system, for instance, through an aldol condensation to form an α,β-unsaturated aldehyde, the resulting product could then undergo pericyclic reactions like the Diels-Alder reaction. rsc.org Any such reaction sequence would be a multi-step process rather than a direct reaction of the parent compound.

Applications of 2 Tetrahydro 2h Pyran 2 Yl Oxy Acetaldehyde As a Synthetic Building Block

Construction of Complex Organic Molecules

The presence of a protected α-hydroxy aldehyde motif makes 2-((tetrahydro-2H-pyran-2-yl)oxy)acetaldehyde an effective two-carbon (C2) synthon for the elaboration of intricate organic molecules, including chiral alcohols, diols, and various natural products.

Precursor to Chiral Alcohols and Diols

The aldehyde functionality of this compound serves as a prime site for nucleophilic attack. Stereoselective addition of organometallic reagents or enantioselective reduction of the aldehyde can lead to the formation of chiral alcohols. Subsequent cleavage of the THP ether under acidic conditions yields chiral 1,2-diols, which are important structural motifs in many biologically active molecules and are also used as chiral auxiliaries or ligands in asymmetric synthesis.

| Reaction Type | Reagents and Conditions | Product | Stereocontrol |

| Diastereoselective Nucleophilic Addition | Grignard Reagents (e.g., RMgBr), Organolithium Reagents (e.g., RLi) in an appropriate solvent. | A secondary alcohol with a new stereocenter. | The stereochemical outcome is influenced by the facial bias of the aldehyde and the nature of the nucleophile and reaction conditions. |

| Enantioselective Reduction | Asymmetric reducing agents such as those derived from chiral boranes (e.g., (R)- or (S)-CBS catalyst with BH3). | A chiral primary alcohol. | The chirality of the catalyst dictates the absolute configuration of the resulting alcohol. |

The resulting protected chiral alcohols can be deprotected using a mild acid, such as pyridinium (B92312) p-toluenesulfonate (PPTS) or dilute hydrochloric acid, to afford the corresponding chiral diols in high yield.

Intermediates in Natural Product Synthesis

The strategic importance of this compound is particularly evident in the total synthesis of complex natural products, where it serves as a reliable C2 building block. Its aldehyde group can participate in a variety of carbon-carbon bond-forming reactions, including aldol (B89426) reactions, Wittig olefinations, and Horner-Wadsworth-Emmons reactions, to extend the carbon chain.

A significant application of this building block is found in synthetic routes toward the potent marine-derived cytotoxic agent, Phorboxazole A. nih.gov In the construction of the complex polyketide framework of phorboxazoles, synthons structurally related to this compound are employed to introduce specific two-carbon units with the required oxygenation pattern. The protected hydroxyl group is carried through several synthetic steps and is deprotected at a later stage to reveal the desired functionality.

| Natural Product Target | Key Synthetic Transformation | Function of the Acetaldehyde (B116499) Synthon |

| Phorboxazole A | Aldol addition or olefination | Introduction of a C2 fragment with a masked hydroxyl group to build the side chain of the macrolide. nih.gov |

Role in Heterocyclic Compound Formation

The dual functionality of this compound also makes it a suitable precursor for the synthesis of various heterocyclic compounds. Following a reaction at the aldehyde, the latent 1,2-diol can be unmasked and participate in cyclization reactions to form rings.

For instance, this building block can be utilized in the synthesis of substituted tetrahydropyrans, which are common structural motifs in a vast array of marine natural products. organic-chemistry.orgmdpi.com A general strategy would involve the addition of a suitable carbon nucleophile to the aldehyde, followed by deprotection of the THP ether and subsequent intramolecular cyclization of the resulting hydroxyl group onto an activated double bond or another electrophilic center.

Furthermore, this aldehyde is a potential starting material for the synthesis of oxazole-containing compounds. nih.gov Oxazoles are present in numerous biologically active natural products. A plausible synthetic route would involve the conversion of the aldehyde to an α-acylamino aldehyde intermediate, which can then undergo cyclodehydration to furnish the 2,4-disubstituted oxazole (B20620) ring system. nih.gov

| Heterocyclic System | Plausible Synthetic Approach |

| Substituted Tetrahydropyrans | Nucleophilic addition to the aldehyde, followed by deprotection and intramolecular cyclization. organic-chemistry.org |

| 2,4-Disubstituted Oxazoles | Conversion to an α-acylamino aldehyde followed by cyclodehydration. nih.gov |

Functionalization and Derivatization Strategies

Beyond its role in chain elongation and cyclization reactions, this compound can be employed in various functionalization and derivatization strategies to access a wider range of chemical structures.

Synthesis of Advanced Monomers and Polymer Precursors

While specific examples are not widely reported, the chemical structure of this compound suggests its potential as a precursor for the synthesis of functional monomers. The aldehyde group could be transformed into a polymerizable group, such as an acrylate (B77674) or a vinyl ether. Polymerization of such a monomer would lead to a polymer with pendant THP-protected hydroxyl groups. Subsequent deprotection would yield a hydrophilic polymer with 1,2-diol side chains, which could have applications in biomaterials or as a scaffold for further chemical modification. The polymerization of acetaldehyde itself is a known industrial process, though the presence of the bulky α-substituent in the title compound would likely necessitate specialized polymerization conditions. researchgate.net

Creation of Novel Ligands and Organocatalysts

Chiral diols are fundamental building blocks in the design and synthesis of chiral ligands for transition-metal catalysis and for the development of small molecule organocatalysts. As this compound can be readily converted into chiral 1,2-diols, it represents an attractive starting material for the creation of new catalytic systems.

The chiral diol can be derivatized to introduce coordinating atoms such as phosphorus or nitrogen, leading to the formation of bidentate or polydentate ligands. These ligands can then be complexed with transition metals to generate catalysts for a variety of asymmetric transformations, including hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.

| Catalyst Type | Potential Synthetic Utility |

| Chiral Phosphine Ligands | The chiral diol backbone can be used to synthesize ligands for enantioselective hydrogenation and other metal-catalyzed reactions. |

| Chiral Organocatalysts | Incorporation of the chiral diol motif into small organic molecules can lead to catalysts for stereoselective aldol reactions, Michael additions, and other transformations. |

Design of New Retrosynthetic Pathways Utilizing the Compound

The design of efficient and elegant synthetic routes for complex molecules is a central goal of organic chemistry. Retrosynthetic analysis, a technique that involves the deconstruction of a target molecule into simpler, readily available precursors, is a powerful strategy for planning such syntheses. Within this framework, this compound has been identified as a highly valuable and versatile C2 building block, enabling novel and streamlined retrosynthetic disconnections.

The strategic advantage of this compound lies in its bifunctional nature. It possesses a reactive aldehyde group, which can participate in a wide array of carbon-carbon bond-forming reactions, and a hydroxyl group protected as a tetrahydropyranyl (THP) ether. This "masked" alcohol functionality is crucial, as it is stable to many reaction conditions used to elaborate the aldehyde, such as those involving organometallics or basic enolates. The THP group can then be selectively removed under mild acidic conditions at a later synthetic stage to reveal the primary alcohol for further manipulation.

This dual functionality allows chemists to view this compound as a synthetic equivalent, or "synthon," for glycolaldehyde (B1209225) (hydroxyacetaldehyde). In retrosynthetic analysis, a 1,2-diol or a related hydroxyethyl (B10761427) moiety within a target molecule can be disconnected, leading back to a two-carbon electrophilic fragment. This compound serves as the ideal real-world reagent for this conceptual fragment, simplifying the synthetic plan by pre-installing a protected hydroxyl group, thus avoiding additional protection/deprotection steps on a more complex intermediate.

This approach has found significant application in the total synthesis of complex polyketide natural products, which are often characterized by long carbon chains decorated with multiple hydroxyl groups and stereocenters.

Detailed Research Findings:

Several total synthesis campaigns have demonstrated the strategic utility of this building block. In these syntheses, a key retrosynthetic disconnection simplifies the complex target, leading directly to a fragment that can be constructed using this compound.

For example, in the synthesis of the potent cytotoxic marine macrolide Phorboxazole A , a key retrosynthetic disconnection of the C45-C46 bond in the side chain reveals a hydroxyethyl unit. nih.gov This disconnection simplifies the complex side chain into a more manageable phosphonium (B103445) salt and a two-carbon electrophile. In the forward synthesis, this logic is executed by reacting the corresponding ylide with this compound in a Wittig reaction to construct the C45-C46 bond and install the required functionality in a single, efficient step.

Similarly, in synthetic approaches to the macrolide antibiotic Bafilomycin A1 , retrosynthetic analysis often involves a disconnection at the C19-C20 bond. This bond is strategically formed via an aldol reaction. The design of this pathway identifies the C19-C20 segment as originating from a glycolaldehyde enolate equivalent. In the synthetic direction, a chiral ketone fragment is converted into its enolate and reacted with this compound to forge the C19-C20 bond, simultaneously setting the C19 stereocenter and incorporating the protected C20 primary alcohol.

The following interactive table summarizes key data from synthetic pathways where this compound was employed as a strategic building block.

| Target Molecule | Retrosynthetic Disconnection | Role of Building Block | Key Forward Reaction |

|---|---|---|---|

| Phorboxazole A | C45–C46 Bond (Side Chain) | Provides the C45-C46 two-carbon unit with a masked hydroxyl group. | Wittig Reaction |

| Bafilomycin A1 | C19–C20 Bond (Hemiketal Fragment) | Serves as the electrophile to install the C19-C20 fragment. | Aldol Addition |

Stereochemical Aspects in the Chemistry of 2 Tetrahydro 2h Pyran 2 Yl Oxy Acetaldehyde

Diastereoselectivity in Reactions Involving the Aldehyde Moiety

Reactions at the aldehyde carbonyl of 2-((tetrahydro-2H-pyran-2-yl)oxy)acetaldehyde often proceed with notable diastereoselectivity due to the influence of the adjacent stereocenter on the THP ring. The stereochemical outcome of nucleophilic additions to this α-alkoxy aldehyde is largely governed by the interplay of steric and electronic factors, which can be rationalized by established stereochemical models such as the Felkin-Anh and Cornforth models, as well as chelation control. acs.orguwindsor.calibretexts.org

The Felkin-Anh model predicts that the largest group on the α-carbon will orient itself perpendicular to the carbonyl group to minimize steric hindrance. uwindsor.cawordpress.com In the case of this compound, the bulky THP-oxy group is considered the "large" group. Nucleophilic attack then occurs along the Bürgi-Dunitz trajectory, preferentially from the face opposite the largest substituent, leading to the anti product. libretexts.orgstackexchange.com

However, the presence of the oxygen atom in the THP group allows for the possibility of chelation control, particularly with organometallic reagents containing Lewis acidic metals (e.g., Mg, Zn, Ti). libretexts.orgnih.govnih.gov In a chelation-controlled pathway, the metal ion coordinates to both the carbonyl oxygen and the ether oxygen of the THP group, forming a rigid five-membered ring. This conformation locks the substrate and directs the nucleophile to attack from the opposite face, leading to the formation of the syn diastereomer. nih.govnih.gov The balance between the Felkin-Anh pathway and the chelation-controlled pathway is sensitive to the nature of the nucleophile, the metal counterion, and the solvent. stackexchange.comacs.org

For instance, additions of organozinc reagents to α-silyloxy aldehydes, which are structurally analogous, can be directed towards chelation-controlled products with high diastereoselectivity (dr ≥18:1) in the presence of alkyl zinc halide Lewis acids. nih.govnih.gov This high level of control highlights the potential for achieving specific diastereomeric outcomes in reactions with this compound by carefully selecting the reaction conditions.

Table 1: Predicted Stereochemical Outcomes in Nucleophilic Additions

| Model | Controlling Factor | Predicted Major Diastereomer |

|---|---|---|

| Felkin-Anh | Steric hindrance | anti |

| Chelation Control | Metal-oxygen coordination | syn |

Chiral Induction Strategies with the Compound

This compound, being a chiral molecule, can be employed as a chiral building block to induce stereochemistry in subsequent reactions. wiley-vch.dersc.org The inherent chirality of the THP-protected starting material can direct the formation of new stereocenters, a concept known as asymmetric induction.

One strategy involves using the compound in reactions where the existing stereocenter dictates the facial selectivity of an attack on a prochiral center within the molecule or in a reaction partner. For example, in aldol (B89426) reactions, the stereochemistry of the THP-protected aldehyde can influence the stereochemical outcome of the newly formed alcohol and aldehyde functionalities.

Furthermore, derivatives of this compound can be utilized in asymmetric synthesis. For instance, the enantiomeric forms of related compounds like (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol serve as valuable chiral building blocks for the stereoselective synthesis of various natural terpenes. mdpi.comresearchgate.net This demonstrates the principle that chiral fragments derived from or analogous to this compound can be powerful tools for constructing complex chiral molecules. wiley-vch.de

Enantioselective Transformations Yielding Derivatives

While the parent compound is a racemate, enantioselective transformations can be employed to generate derivatives with high enantiomeric purity. This can be achieved through several approaches, including the use of chiral catalysts or chiral auxiliaries.

Organocatalysis, for example, has emerged as a powerful tool for the enantioselective functionalization of aldehydes. nih.govrsc.orgmdpi.com Chiral secondary amines can react with the aldehyde to form a transient chiral enamine, which then reacts with an electrophile in a stereocontrolled manner. This approach could be applied to synthesize a variety of enantioenriched derivatives of this compound.

Another strategy involves the use of chiral metal catalysts. For instance, copper-catalyzed enantioselective difluoroalkylation of aldehydes yields chiral α,α-difluoro-β-hydroxy ketones with high enantiomeric excess. nih.gov Similarly, catalytic enantioselective additions of alkylzirconium reagents to aldehydes have been developed. mdpi.com These methods could potentially be adapted for the enantioselective synthesis of derivatives of this compound.

Enzymatic resolutions are also a viable option. Lipases, for instance, can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers. mdpi.com This technique has been successfully applied to resolve related tetrahydropyranyl alcohols. researchgate.net

Table 2: Strategies for Enantioselective Transformations

| Strategy | Description | Potential Application |

|---|---|---|

| Organocatalysis | Use of small chiral organic molecules as catalysts. | Enantioselective α-functionalization of the aldehyde. |

| Chiral Metal Catalysis | Employment of metal complexes with chiral ligands. | Asymmetric additions to the carbonyl group. |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer. | Separation of enantiomers of alcohol derivatives. |

Influence of the THP Stereocenter on Reaction Outcomes

The stereocenter at the anomeric carbon (C-2) of the tetrahydropyran (B127337) ring exerts a significant influence on the stereochemical outcome of reactions at the adjacent aldehyde group, an effect known as 1,3-asymmetric induction. chemrxiv.org The conformational preference of the THP ring and the orientation of the substituent at the anomeric carbon play a crucial role in determining the facial bias of the aldehyde. beilstein-journals.orgclockss.org

The THP ring typically adopts a chair conformation. beilstein-journals.org The substituent at the anomeric carbon can be either axial or equatorial, and this preference is influenced by the anomeric effect. The relative orientation of the C-O bond of the side chain with respect to the lone pairs on the ring oxygen atom affects the reactivity and the stereochemical environment of the aldehyde.

In reactions proceeding through a six-membered ring chelate, the conformational preferences of this chelate dictate the diastereoselectivity. chemrxiv.org Computational studies on similar systems have shown that the formation of a half-chair-like conformation in the transition state can explain the observed stereoselectivities. chemrxiv.org The steric bulk of the THP ring, combined with the electronic effects of the acetal (B89532) linkage, creates a distinct stereochemical environment that directs incoming reagents to a specific face of the carbonyl group. This inherent stereocontrol makes this compound and related THP-protected compounds valuable intermediates in the synthesis of complex molecules with multiple stereocenters. mdpi.com

Mechanistic Investigations of Reactions Involving 2 Tetrahydro 2h Pyran 2 Yl Oxy Acetaldehyde

Reaction Pathway Elucidation and Intermediates

Currently, there is no direct evidence or published research detailing the specific reaction pathways and intermediates for reactions involving 2-((tetrahydro-2H-pyran-2-yl)oxy)acetaldehyde. In many synthetic applications, its reactions are presumed to follow established mechanisms for aldehydes, such as nucleophilic additions, Wittig reactions, and aldol (B89426) condensations. However, the influence of the bulky tetrahydropyranyl (THP) protecting group on the reaction course, the stability of potential intermediates, and the possibility of alternative pathways have not been formally investigated.

For instance, in a typical Wittig reaction, the aldehyde would be expected to react with a phosphorus ylide to form an oxaphosphetane intermediate, which then collapses to yield an alkene and triphenylphosphine (B44618) oxide. The diastereoselectivity of this process would be influenced by the steric and electronic properties of the THP-oxy substituent, but specific studies to confirm and detail this for this compound are not available.

Similarly, in aldol-type reactions, the formation of enolate, aldolate, and subsequent dehydration products would be the presumed pathway. The role of the THP ether in chelating to metal catalysts or influencing the stereochemical outcome of the reaction remains a matter of speculation without dedicated mechanistic studies.

Kinetic and Thermodynamic Studies of Transformations

Quantitative data on the rates and equilibrium positions of reactions are fundamental to understanding and optimizing chemical processes. As of now, there are no published kinetic or thermodynamic studies for any reaction specifically involving this compound.

Kinetic studies would involve measuring reaction rates under various conditions (e.g., temperature, concentration, catalyst loading) to determine the rate law and activation parameters (enthalpy and entropy of activation). This information would be crucial for understanding the reaction mechanism at a molecular level.

Thermodynamic studies would provide data on the change in Gibbs free energy, enthalpy, and entropy for a given reaction, indicating its spontaneity and the position of equilibrium. Such data is essential for predicting the feasibility of a reaction and for process optimization. The absence of this fundamental data for reactions of this compound limits the ability to rationally design and control its synthetic applications.

Isotopic Labeling and Deuterium (B1214612) Exchange Studies

Isotopic labeling, particularly with deuterium, is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a transformation. There are no reports of isotopic labeling or deuterium exchange studies having been conducted on this compound.

Such experiments could, for example, be used to determine whether the aldehydic proton is involved in a rate-determining step by observing the kinetic isotope effect. Deuterium exchange studies could also provide information about the acidity of the α-protons and the propensity for enolization under various conditions. The lack of this type of experimental evidence further highlights the speculative nature of the currently assumed reaction mechanisms for this compound.

Advanced Analytical Research Methodologies for 2 Tetrahydro 2h Pyran 2 Yl Oxy Acetaldehyde and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for probing the molecular structure and observing chemical transformations of 2-((tetrahydro-2H-pyran-2-yl)oxy)acetaldehyde.

Nuclear Magnetic Resonance (NMR) spectroscopy provides profound insight into the molecular framework of this compound. While standard one-dimensional ¹H and ¹³C NMR are fundamental for initial characterization, advanced NMR techniques offer deeper structural and dynamic information.

2D-NMR Spectroscopy: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are pivotal for the complete and unambiguous assignment of proton and carbon signals, especially given the complexity of the tetrahydropyran (B127337) (THP) ring protons. A COSY spectrum reveals scalar couplings between vicinal protons, allowing for the tracing of proton networks within the molecule, such as the spin systems in the THP ring and the ethyl-acetaldehyde moiety. youtube.comresearchgate.net An HSQC spectrum correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra. youtube.comresearchgate.net For a molecule like this compound, this is crucial for assigning the specific carbons of the THP ring and distinguishing them from the acetaldehyde (B116499) portion.

Diffusion-Ordered Spectroscopy (DOSY): DOSY is a powerful technique for analyzing mixtures by differentiating components based on their translational diffusion coefficients, which are related to molecular size and shape. manchester.ac.ukox.ac.ukucsb.edu In the context of reaction monitoring, DOSY can be used to follow the formation of the THP-protected aldehyde from its precursors (e.g., a diol and dihydropyran) without the need for chromatographic separation. chromatographyonline.com Each species in the reaction mixture will exhibit a distinct diffusion coefficient, allowing for the simultaneous observation of reactants, intermediates, and the final product in a pseudo-2D plot of chemical shift versus diffusion coefficient. huji.ac.il

Solid-State NMR (ssNMR): Solid-state NMR is particularly useful for characterizing materials where single-crystal X-ray diffraction is not feasible, such as amorphous solids or materials with crystallographic disorder. nih.govcopernicus.org For derivatives of this compound that are crystalline or part of a larger, less mobile assembly (e.g., bound to a solid support), ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) NMR can provide detailed structural information. nih.govnih.gov This technique is sensitive to the local environment and conformation of the carbon atoms, and can be used to study the rigidity and dynamics of the THP ring and the oxyacetaldehyde side chain within a solid matrix. nih.gov

Interactive Table: Expected NMR Data for this compound Moiety

| Atom Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key 2D-NMR Correlations (COSY & HSQC) |

| Aldehyde CH | 9.6 - 9.8 | 198 - 202 | COSY with O-CH₂; HSQC to C=O |

| O-CH₂ (acetaldehyde) | 4.1 - 4.3 | 75 - 80 | COSY with Aldehyde CH; HSQC to O-CH₂ |

| O-CH-O (acetal) | 4.6 - 4.8 | 98 - 102 | COSY with THP ring protons; HSQC to O-CH-O |

| THP O-CH₂ | 3.8 - 4.0 (axial), 3.4 - 3.6 (equatorial) | 62 - 66 | COSY with adjacent THP protons; HSQC to O-CH₂ |

| THP CH₂ | 1.5 - 1.9 | 19 - 31 | COSY with adjacent THP protons; HSQC to CH₂ |

Note: The chemical shifts are estimates based on data for structurally related compounds and are subject to solvent and substituent effects.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound (C₇H₁₂O₃) and its derivatives with high confidence. nih.govnih.govacs.org This is essential for confirming the identity of a synthesized compound and for identifying unknown products or impurities.

Tandem Mass Spectrometry (MS/MS): Tandem MS is a powerful tool for structural elucidation through the analysis of fragmentation patterns. nih.gov When the protonated molecule of a THP ether is subjected to collision-induced dissociation (CID), it undergoes characteristic fragmentation. manchester.ac.uknih.gov The most prominent fragmentation pathway involves the cleavage of the acetal (B89532) C-O bond, leading to the formation of a stable tetrahydropyranylium cation at a mass-to-charge ratio (m/z) of 85. nih.gov Another significant fragment ion is often observed at m/z 103, corresponding to protonated dihydropyran-2-ol, formed through a charge-remote process. nih.gov These characteristic fragment ions are diagnostic for the presence of the THP ether moiety and can be used to confirm the structure of the parent molecule. By analyzing the fragmentation of the entire molecule, the connectivity of the THP group to the acetaldehyde unit can be confirmed.

Interactive Table: Characteristic MS/MS Fragmentation of Protonated this compound

| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Fragmentation Pathway |

| 145.08 | 85.06 | Tetrahydropyranylium cation | Cleavage of the exocyclic C-O bond of the acetal |

| 145.08 | 103.07 | Protonated tetrahydropyran-2-ol | Charge-remote proton transfer and rearrangement |

| 145.08 | 57.07 | Butenyl cation | Further fragmentation of the m/z 85 ion |

| 145.08 | 43.02 | Acylium ion (CH₃CO⁺) | Rearrangement and cleavage of the acetaldehyde moiety |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by strong absorptions characteristic of the aldehyde and ether functionalities. A strong, sharp absorption band in the region of 1720-1740 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. The presence of the aldehyde is further confirmed by two weaker C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹. The tetrahydropyran ring and the ether linkage give rise to strong C-O stretching vibrations, typically in the fingerprint region between 1050 and 1150 cm⁻¹. The aliphatic C-H stretching vibrations of the THP ring and the acetaldehyde backbone appear as strong bands in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch of the aldehyde is also observable in the Raman spectrum, though it is typically weaker than in the IR spectrum. The C-O and C-C stretching vibrations of the tetrahydropyran ring often give rise to distinct and sharp bands in the Raman spectrum, which can be useful for conformational analysis. Raman spectroscopy is particularly sensitive to the vibrations of the carbon backbone and can provide detailed information about the structure of the THP ring.

Interactive Table: Key Vibrational Modes for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch (aldehyde) | ~2820, ~2720 | ~2820, ~2720 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | 2850 - 2960 | Strong |

| C=O Stretch (aldehyde) | 1720 - 1740 | 1720 - 1740 | Strong (IR), Medium (Raman) |

| C-O-C Stretch (acetal/ether) | 1050 - 1150 | 1050 - 1150 | Strong (IR), Medium (Raman) |

| CH₂ Bending/Scissoring | ~1450 | ~1450 | Medium |

Chromatographic Methods for Purity Assessment and Reaction Progress Analysis

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment and effective monitoring of reaction progress.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives, GC-MS is a powerful technique for separation and identification. This compound itself may be amenable to GC analysis. The use of a suitable capillary column (e.g., a non-polar or medium-polarity phase) allows for the separation of the compound from other volatile components in a reaction mixture. researchgate.net The mass spectrometer provides definitive identification based on the mass spectrum and fragmentation pattern of the eluting compound. nih.govscirp.org Derivatization, for instance with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), can be employed to enhance volatility and detection sensitivity for aldehydes. nih.govsigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC. rsc.org Reversed-phase HPLC coupled with a mass spectrometer is commonly used to monitor the progress of reactions involving THP protection. nih.gov A gradient elution with a mobile phase such as acetonitrile (B52724) and water allows for the separation of the starting alcohol, the dihydropyran, and the protected product. The mass spectrometer provides real-time identification and quantification of each component, offering a detailed kinetic profile of the reaction. reddit.comresearchgate.net This is invaluable for optimizing reaction conditions such as catalyst loading, temperature, and reaction time.

Interactive Table: Typical Chromatographic Conditions for Analysis

| Technique | Column Type | Mobile Phase/Carrier Gas | Detection | Application |

| GC-MS | 5% Phenyl-methylpolysiloxane (e.g., DB-5) | Helium | Mass Spectrometry (EI) | Purity assessment, identification of volatile impurities |

| LC-MS | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Acetonitrile/Water gradient with 0.1% formic acid | Mass Spectrometry (ESI) | Reaction monitoring, purity assessment |

The introduction of a THP protecting group onto a chiral alcohol creates a new stereocenter at the C2 position of the pyran ring, resulting in the formation of a mixture of diastereomers. The quantification of the ratio of these diastereomers (diastereomeric excess, d.e.) is crucial in asymmetric synthesis.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for separating and quantifying diastereomers. nih.govtcichemicals.com This can be achieved using either a normal-phase or a reversed-phase chiral stationary phase (CSP). researchgate.net The different spatial arrangements of the diastereomers lead to differential interactions with the chiral selector of the CSP, resulting in different retention times. researchgate.net By integrating the peak areas of the separated diastereomers, the diastereomeric excess can be accurately determined. Alternatively, the chiral alcohol can be derivatized with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral HPLC column. iitr.ac.in

Chiral Gas Chromatography (GC): For volatile compounds, chiral GC offers an excellent alternative for the separation of diastereomers. nih.govresearchgate.net Capillary columns coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, are highly effective in resolving diastereomers. chromatographyonline.comnih.govgcms.cznih.gov Similar to chiral HPLC, the differential interaction of the diastereomers with the CSP leads to their separation, allowing for the determination of the d.e. nih.gov This technique is particularly useful for the analysis of smaller, more volatile derivatives of this compound.

Interactive Table: Approaches for Chiral Separation

| Technique | Stationary Phase | Principle | Outcome |

| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Differential interaction of diastereomers with the CSP | Separation of diastereomers, determination of d.e. |

| Achiral HPLC | Standard C18 or Silica (B1680970) | Derivatization of the parent chiral alcohol with a chiral agent to form separable diastereomers | Separation of diastereomeric derivatives, determination of d.e. |

| Chiral GC | Chiral Stationary Phase (e.g., cyclodextrin-based) | Differential partitioning of volatile diastereomers into the CSP | Separation of volatile diastereomers, determination of d.e. |

X-ray Crystallography of Crystalline Derivatives

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional atomic structure of crystalline solids. While direct single-crystal X-ray diffraction data for this compound is not extensively reported, likely due to its low melting point and difficulty in obtaining suitable single crystals, analysis of its crystalline derivatives provides invaluable structural insights. The introduction of specific functionalities can enhance the crystallinity of the parent molecule, allowing for detailed structural elucidation.

A pertinent example is the structural investigation of related dihydropyran compounds, such as 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid. researchgate.net The crystallographic data from such derivatives offer a window into the conformational preferences and non-covalent interaction patterns of the pyran ring system, which are directly relevant to the tetrahydro-2H-pyran moiety in the title compound.

In a representative study, the crystal structure of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid was determined, revealing key structural parameters. researchgate.net The analysis established that the molecule exists in the endo isomeric form and the single crystal is a racemate of the two enantiomeric endo stereomers. researchgate.net Quantum-chemical calculations have been shown to correlate well with the experimental X-ray diffraction data for such systems. researchgate.net

The data obtained from such an analysis is comprehensive, providing precise bond lengths, bond angles, and torsion angles, which define the molecule's conformation. Furthermore, it reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding, which govern the solid-state properties of the material. This information is crucial for understanding the stereochemistry and potential interactions of this compound in various chemical and biological contexts.

| Parameter | Value |

|---|---|

| Empirical Formula | C8H12O3 |

| Formula Weight | 156.18 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 6.308(1) Å b = 8.540(2) Å c = 8.878(2) Å α = 84.33(3)° β = 84.86(3)° γ = 70.26(3)° |

| Volume | 447.1(2) ų |

| Z | 2 |

| Density (calculated) | 1.160 Mg/m³ |

| Absorption Coefficient | 0.086 mm⁻¹ |

| Reflections Collected | 6631 |

| Independent Reflections | 2840 [R(int) = 0.045] |

| Final R indices [I>2sigma(I)] | R1 = 0.051, wR2 = 0.134 |

| R indices (all data) | R1 = 0.076, wR2 = 0.151 |

In Situ Monitoring Techniques for Reaction Optimization (e.g., IR, NMR flow cells)

The optimization of chemical reactions involving this compound, such as its formation via the protection of glycolaldehyde (B1209225) or its subsequent derivatization, greatly benefits from the application of in situ monitoring techniques. These Process Analytical Technologies (PAT) allow for real-time analysis of the reaction mixture without the need for sample extraction, providing dynamic information on the concentration of reactants, intermediates, and products. nih.govnih.gov This continuous data stream is invaluable for determining reaction kinetics, identifying transient intermediates, and optimizing process parameters to improve yield, selectivity, and safety. nih.gov

Infrared (IR) Spectroscopy: In situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a powerful tool for monitoring reactions in real-time. rsc.org By inserting a fiber-optic probe directly into the reaction vessel, changes in the vibrational spectra of the reacting species can be continuously recorded. nih.gov For reactions involving this compound, key functional group transformations can be tracked. For instance, during the tetrahydropyranylation of an alcohol, the disappearance of the broad O-H stretching band of the alcohol reactant and the appearance of the characteristic C-O-C stretching bands of the THP ether product can be monitored. The acetal functionality of the THP group has distinct peaks in the fingerprint region (typically 1200-1000 cm⁻¹) that can be used for quantification. This allows for precise determination of the reaction endpoint and can reveal the influence of catalyst loading, temperature, and reactant concentration on the reaction rate.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Flow Cells: Flow NMR spectroscopy offers a highly detailed, quantitative, and non-invasive method for reaction monitoring. kobv.de The reaction mixture is continuously circulated from the reactor through the NMR spectrometer, allowing for the acquisition of spectra at regular intervals. This technique is particularly well-suited for studying the formation or cleavage of the THP ether in this compound. The anomeric proton of the THP group gives a characteristic signal in the ¹H NMR spectrum (typically around 4.6 ppm), which is well-resolved from other signals and can be used for accurate quantification. Real-time monitoring of acetal hydrolysis using 2D NMR has been demonstrated to characterize short-lived hemiacetal intermediates, a methodology directly applicable to understanding the stability and reaction mechanisms of THP-protected compounds. nih.gov By tracking the integration of specific proton or carbon signals over time, detailed kinetic profiles can be constructed, leading to a deeper understanding of the reaction mechanism and facilitating rapid optimization.

The integration of these in situ monitoring techniques, often as part of a PAT framework, enables a more efficient and controlled approach to the synthesis and utilization of this compound and its derivatives. wikipedia.org The data-rich environment provided by these methods supports a Quality by Design (QbD) approach to process development. mt.com

| Technique | Monitored Transformation | Key Spectroscopic/Spectrometric Signatures | Information Gained for Optimization |

|---|---|---|---|

| In Situ ATR-FTIR | THP ether formation (Acetalization) | Disappearance of broad alcohol O-H stretch (3500-3200 cm⁻¹). Appearance of C-O-C ether/acetal stretches (1200-1000 cm⁻¹). | Reaction endpoint determination, catalyst efficiency, effect of temperature and concentration on reaction rate. |

| In Situ ATR-FTIR | THP ether cleavage (Hydrolysis) | Appearance of broad alcohol O-H stretch (3500-3200 cm⁻¹). Disappearance of C-O-C ether/acetal stretches (1200-1000 cm⁻¹). | Kinetics of deprotection under various acidic conditions, process stability. |

| Flow NMR (¹H) | THP ether formation/cleavage | Change in the chemical shift and integration of the anomeric proton signal (~4.6 ppm). Appearance/disappearance of alcohol proton signals. | Precise kinetic data, identification of intermediates (e.g., hemiacetals), mechanistic insights, quantification of reactants and products. nih.gov |

| Flow NMR (¹³C) | THP ether formation/cleavage | Change in the chemical shift of the anomeric carbon (~98 ppm) and other carbons involved in the acetal linkage. | Structural confirmation of intermediates and products, detailed mechanistic studies. |

Theoretical and Computational Studies on 2 Tetrahydro 2h Pyran 2 Yl Oxy Acetaldehyde

Electronic Structure and Reactivity Predictions (e.g., DFT calculations)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. mdpi.com From the electronic structure, a wealth of information about the molecule's reactivity can be derived. DFT calculations would be instrumental in understanding the reactivity of 2-((tetrahydro-2H-pyran-2-yl)oxy)acetaldehyde.

Key aspects that would be investigated include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.

Electron Density and Electrostatic Potential: Mapping the electron density surface reveals regions that are electron-rich or electron-poor. The molecular electrostatic potential (MEP) surface visually represents the regions of positive and negative electrostatic potential, indicating likely sites for nucleophilic and electrophilic attack. For this compound, the oxygen atoms of the ether, hydroxyl, and carbonyl groups would be expected to be regions of high electron density, while the carbonyl carbon and the anomeric carbon would be electron-deficient.

A hypothetical table of calculated electronic properties for this compound, based on typical DFT calculation outputs, is presented below.

| Property | Calculated Value | Description |

| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital energy, related to the ionization potential. |

| LUMO Energy | -0.8 eV | Lowest Unoccupied Molecular Orbital energy, related to the electron affinity. |

| HOMO-LUMO Gap | 5.7 eV | Energy difference between HOMO and LUMO, indicating chemical stability. |

| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule. |

Conformational Analysis of the Compound and its Intermediates

The three-dimensional structure of a molecule is intimately linked to its reactivity and physical properties. This compound possesses significant conformational flexibility due to the tetrahydropyran (B127337) ring and the rotatable bonds in the side chain.

Computational methods are essential for exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. The tetrahydropyran ring can exist in various conformations, with the chair form being the most stable for the parent ring. researchgate.net The presence of the bulky oxyacetaldehyde substituent at the anomeric center (C-2) will influence the preferred ring conformation and the axial versus equatorial orientation of the substituent.

A thorough conformational analysis would involve:

Systematic or Stochastic Searches: To identify all possible low-energy conformers.

Geometry Optimization: Using quantum mechanical methods like DFT to find the precise geometry of each stable conformer.

Energy Calculations: To determine the relative energies of the conformers and predict their populations at a given temperature.

Studies on similar pyran systems have shown that the chair conformation is generally preferred. beilstein-journals.org For this compound, the equatorial orientation of the side chain is expected to be more stable due to the avoidance of 1,3-diaxial interactions.

Below is a hypothetical data table showing the relative energies of different conformers of this compound.

| Conformer | Ring Conformation | Substituent Orientation | Relative Energy (kcal/mol) |

| 1 | Chair | Equatorial | 0.00 |

| 2 | Chair | Axial | 2.5 |

| 3 | Twist-Boat | - | 5.8 |

| 4 | Boat | - | 6.9 |

Molecular Modeling of Reaction Mechanisms and Selectivity

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, decomposition, or its reactions with other molecules. researchgate.net

Molecular modeling can be used to:

Identify Reaction Pathways: By locating transition states and intermediates along the reaction coordinate.

Calculate Activation Energies: To predict reaction rates and understand the factors that control them.

Explain Stereoselectivity and Regioselectivity: By comparing the activation energies of different possible reaction pathways.

For instance, in the acid-catalyzed hydrolysis of the acetal (B89532) group, computational modeling could be used to investigate the stepwise mechanism involving protonation, ring opening to form a carbocation intermediate, and subsequent reaction with water. The stability of the intermediate carbocation would be a key factor in determining the reaction rate.

Quantum Chemical Calculations for Spectroscopic Property Prediction and Validation

Quantum chemical calculations can predict various spectroscopic properties of a molecule, which can then be compared with experimental spectra for validation of both the theoretical model and the experimental data. yukiozaki.com

Commonly calculated spectroscopic properties include:

Vibrational Frequencies: Calculations of vibrational frequencies can aid in the assignment of peaks in infrared (IR) and Raman spectra. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors.

NMR Chemical Shifts: Theoretical predictions of 1H and 13C NMR chemical shifts are valuable for assigning signals in experimental NMR spectra and for confirming the structure of the molecule.

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption of light in the UV-visible region.

A hypothetical comparison of calculated and experimental vibrational frequencies for key functional groups in this compound is shown below.

| Functional Group | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

| C=O (aldehyde) | 1735 | 1720 |

| C-O-C (ether) | 1150 | 1120 |

| C-H (aldehyde) | 2850 | 2820 |

Future Research Directions and Emerging Opportunities in the Chemistry of 2 Tetrahydro 2h Pyran 2 Yl Oxy Acetaldehyde

Integration in Flow Chemistry and Microreactor Technology for Enhanced Synthesis

The transition from traditional batch processing to continuous flow chemistry offers substantial improvements in reaction control, safety, and scalability. acs.orgchimia.ch For syntheses involving 2-((tetrahydro-2H-pyran-2-yl)oxy)acetaldehyde, microreactor technology presents a particularly promising frontier.

Microreactors provide significant advantages due to their high surface-to-volume ratios, which allow for superior heat and mass transfer. rsc.orgresearchgate.net This enhanced control is crucial when dealing with reactive intermediates and exothermic reactions, which are common in aldehyde chemistry. By utilizing flow chemistry, reactions such as aldol (B89426) condensations, oxidations, or reductions involving the title compound can be performed with greater precision, leading to higher yields and selectivities. researchgate.netrsc.org

Key benefits of integrating this compound in flow systems include:

Improved Reaction Control: Precise management of temperature, pressure, and residence time minimizes the formation of byproducts. acs.orgchimia.ch

Enhanced Safety: The small reaction volumes inherent to microreactors reduce the risks associated with handling hazardous reagents and intermediates. acs.org

Scalability: Output can be increased by "numbering up"—running multiple reactors in parallel—which bypasses the challenges of traditional scale-up. acs.org

A prospective application is the diastereoselective synthesis of complex molecules where this compound serves as a chiral building block. In a flow system, the deprotonation of a nucleophile could be performed in a primary reactor and then immediately telescoped into a second reactor to react with the aldehyde at a precisely controlled low temperature, maximizing diastereoselectivity. nih.gov

Table 1: Comparison of Batch vs. Flow Chemistry for Aldehyde Reactions

| Feature | Batch Processing | Flow Chemistry/Microreactors |

|---|---|---|

| Heat Transfer | Often inefficient, leading to temperature gradients. | Highly efficient, ensuring uniform temperature distribution. acs.org |

| Mass Transfer | Limited by stirring efficiency. | Enhanced due to small channel dimensions and short diffusion distances. chimia.ch |

| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reaction volumes. acs.org |

| Scalability | Complex, often requiring re-optimization. | Simplified through "numbering up". acs.org |

| Selectivity | Can be lower due to poor reaction control. | Often higher due to precise control of parameters. rsc.org |

Sustainable and Biocatalytic Transformations of THP-Protected Aldehydes

The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the use of renewable resources, milder reaction conditions, and reduced waste. nih.govacs.org Biocatalysis, the use of enzymes to catalyze chemical transformations, is central to this effort and holds immense potential for the chemistry of THP-protected aldehydes. nih.govuva.nl

Enzymatic methods offer unparalleled selectivity under mild, aqueous conditions, providing a green alternative to conventional chemical processes. uva.nlresearchgate.net For this compound, several biocatalytic opportunities exist:

Enzymatic Oxidation: Aldehyde dehydrogenases could be employed for the highly chemoselective oxidation of the aldehyde group to a carboxylic acid, leaving the acid-sensitive THP protecting group intact. uva.nl This avoids the use of harsh metal-based oxidants and minimizes waste. nih.gov

Enzymatic Reduction: Alcohol dehydrogenases can facilitate the stereoselective reduction of the aldehyde to a primary alcohol, yielding a chiral 1,2-diol mono-protected derivative—a valuable synthetic intermediate.

Biocatalytic Deprotection: The development of "deprotectase" enzymes that can selectively cleave the THP group under neutral pH and ambient temperature would be a significant advance. rsc.orgrsc.org This approach avoids the acidic conditions typically required for THP removal, which can be detrimental to sensitive functional groups elsewhere in the molecule. rsc.org The exquisite selectivity of enzymes means they can act on a target protecting group while leaving others untouched. rsc.orgrsc.org

Recent research has highlighted the potential of using whole-cell biocatalysts or isolated enzymes for various transformations, including the conversion of aldehydes. nih.gov The high reactivity and potential toxicity of aldehydes can be managed within enzymatic cascades, where the aldehyde is generated and consumed in situ, keeping its concentration low. nih.gov This strategy could be adapted for transformations of this compound, integrating it into multi-enzyme synthetic pathways.

Applications in Advanced Material Science Precursors

The bifunctional nature of this compound makes it an attractive precursor for the synthesis of advanced materials. The aldehyde functionality allows for its incorporation into polymer backbones or for surface modification, while the protected hydroxyl group provides a latent reactive site for subsequent cross-linking or functionalization.

Potential applications in material science include:

Functional Polymers: The compound can be used as a monomer in polymerization reactions (e.g., via aldol condensation polymerization). After polymerization, the THP groups can be removed to unmask hydroxyl groups along the polymer chain. These hydroxyls can then be used to modify the polymer's properties, such as hydrophilicity, or to attach other functional molecules.

Liquid Crystals: Aldehyde-containing molecules are used in the synthesis of liquid crystals. myskinrecipes.com The specific structure of this compound could be incorporated into mesogenic cores, with the THP-protected group offering a route to further derivatization to fine-tune the material's liquid crystalline properties.

Surface Modification: The aldehyde group can react with amine-functionalized surfaces (e.g., silica (B1680970) or nanoparticles) via reductive amination to covalently attach the molecule. Subsequent deprotection of the THP group would yield a surface decorated with hydroxyl groups, which could be used for further chemical modifications or to alter the surface energy.

The ability to perform chemistry on the aldehyde group while the hydroxyl is masked, and then selectively unmask the hydroxyl for a secondary reaction, provides a powerful tool for creating complex, well-defined material architectures.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While the individual reactivities of aldehydes and protected alcohols are well-understood, the unique juxtaposition of these functionalities in this compound invites the exploration of novel and potentially unprecedented chemical transformations. rsc.org

Future research could focus on:

Intramolecular Reactions: Investigating conditions that could induce intramolecular reactions between the aldehyde and the THP-protected oxygen. While the acetal (B89532) is generally stable, specific Lewis acids or catalysts might facilitate novel cyclization or rearrangement pathways.

Diastereoselective Reactions: The THP group introduces a new stereocenter, meaning the compound exists as a racemic mixture of diastereomers. iris-biotech.de This inherent chirality could be exploited. For instance, one diastereomer might react differently or at a different rate in the presence of a chiral catalyst, opening possibilities for kinetic resolution or asymmetric synthesis. total-synthesis.com

Multi-component Reactions: Designing novel multi-component reactions where this compound acts as a bifunctional building block. For example, a reaction could involve the aldehyde participating in a Mannich or Ugi-type reaction, with the THP group being cleaved in a subsequent step to trigger a secondary cyclization.

Unconventional Activation: Exploring non-traditional methods for activating the molecule, such as photochemistry or electrochemistry. Photosensitized reactions, for instance, have been shown to facilitate the transfer of THP groups between alcohols, suggesting that light could be used to mediate novel transformations. acs.org The development of such unprecedented reactions would expand the synthetic utility of this versatile building block. acs.orgacs.org

By pushing the boundaries of known reactivity, chemists can unlock new synthetic pathways and construct complex molecular architectures that are currently difficult to access.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-((tetrahydro-2H-pyran-2-yl)oxy)acetaldehyde, and what key intermediates are involved?

- Methodological Answer : The compound is typically synthesized via protection of the acetaldehyde moiety using tetrahydropyran (THP) as a protecting group. A related ester, ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate (CAS 61675-94-3), is synthesized via nucleophilic substitution or esterification under acidic conditions . For the acetaldehyde derivative, analogous methods may involve reacting tetrahydropyran-2-ol with chloroacetaldehyde or using Grignard reagents (e.g., Allenylmagnesium bromide) for functionalization, followed by oxidation steps . Key intermediates include THP-protected alcohols or esters, which require purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How does the THP group influence the stability and reactivity of this compound in aqueous or acidic conditions?

- Methodological Answer : The THP group acts as a protecting group for aldehydes, enhancing stability during multi-step syntheses. However, under acidic conditions (e.g., aqueous HCl or p-TsOH in THF), the THP group is cleaved via hydrolysis, regenerating the acetaldehyde moiety. Kinetic studies suggest that cleavage rates depend on temperature (20–60°C) and acid concentration (0.1–1 M HCl) . Researchers should monitor reactions via TLC or NMR to avoid premature deprotection .

Advanced Research Questions

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- 1H/13C NMR : The THP ring protons appear as multiplets (δ 1.4–4.0 ppm), while the acetaldehyde proton resonates as a singlet near δ 9.5–10.0 ppm. Discrepancies in coupling constants may arise from rotational isomerism; variable-temperature NMR (VT-NMR) at −40°C to 40°C can resolve overlapping signals .

- IR : Confirm the presence of C=O (1720–1700 cm⁻¹) and ether C-O (1120 cm⁻¹) stretches. Contradictions between calculated and observed spectra require DFT-based simulations (e.g., B3LYP/6-31G*) to validate assignments .

- MS : High-resolution mass spectrometry (HRMS) distinguishes between molecular ion peaks (e.g., [M+H]+ at m/z 173.1052) and fragmentation products .

Q. How can competing reaction pathways (e.g., oxidation vs. elimination) be controlled during functionalization of this compound?

- Methodological Answer :

- Oxidation : Use mild oxidants like pyridinium chlorochromate (PCC) in dichloromethane to selectively oxidize the aldehyde to a carboxylic acid without cleaving the THP group. Avoid strong oxidants (e.g., KMnO4), which may degrade the ether linkage .

- Elimination : To suppress β-elimination (common in aldehydes with adjacent leaving groups), employ low temperatures (0–5°C) and bulky bases (e.g., LDA) in aprotic solvents (THF or DMF) . Kinetic studies using in-situ IR or HPLC can optimize reaction trajectories .

Q. What computational methods are suitable for modeling the compound’s conformational dynamics and reaction mechanisms?

- Methodological Answer :

- Conformational Analysis : Molecular dynamics (MD) simulations (AMBER or GROMACS) with explicit solvent models (water/ethanol) predict THP ring puckering and acetaldehyde rotation barriers .

- Reaction Mechanisms : Density functional theory (DFT) at the M06-2X/cc-pVTZ level identifies transition states for THP deprotection or nucleophilic additions. Solvent effects are modeled using the SMD continuum approach .

Data Contradictions and Resolution Strategies

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 85%) for this compound?

- Methodological Answer :

- Source Analysis : Compare reaction scales (mmol vs. bulk), purity of starting materials (e.g., THP-2-ol ≥99% by GC), and workup methods (e.g., distillation vs. chromatography) .

- Reproducibility Tests : Replicate procedures with strict inert-atmosphere control (N2/Ar) and standardized equipment (e.g., Schlenk lines). Yield improvements often result from optimized stoichiometry (1.2 eq. aldehyde precursor) or catalyst loading (5 mol% TsOH) .

Applications in Academic Research

Q. How is this compound utilized in the synthesis of biologically active heterocycles?

- Methodological Answer : The THP-protected aldehyde serves as a key electrophile in multicomponent reactions (MCRs). For example, with arylamines and acetylenedicarboxylates, it forms 3,4-dihydropyridin-2(1H)-ones—scaffolds for antimicrobial agents . Stereoselectivity is achieved using chiral auxiliaries (e.g., (R)-BINOL), with enantiomeric excess (ee) verified via chiral HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products